molecular formula C5H4ClNO3 B1356608 Methyl 3-chloroisoxazole-5-carboxylate CAS No. 96735-12-5

Methyl 3-chloroisoxazole-5-carboxylate

Cat. No.: B1356608
CAS No.: 96735-12-5
M. Wt: 161.54 g/mol
InChI Key: CCFKHULWMPQVLS-UHFFFAOYSA-N
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Description

Methyl 3-chloroisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloroisoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of N-hydroxy-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions . This method is advantageous due to its high regioselectivity and wide scope.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are not only eco-friendly but also cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroisoxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: These reactions often occur under mild conditions, using solvents like methanol or ethanol.

    Oxidation and Reduction: These reactions require specific conditions, such as controlled temperatures and pH levels, to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

Methyl 3-chloroisoxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloroisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloroisoxazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. These properties make it a valuable compound for various applications, distinguishing it from other isoxazole derivatives.

Properties

IUPAC Name

methyl 3-chloro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFKHULWMPQVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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